N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a hydroxy, methoxy, and methylpropyl group.
Mechanism of Action
The formation of pyrazines is closely related to the Maillard reaction, which involves the reaction between the α-dicarbonyl and amino acid groups to yield an aminoketone . It suffers further condensation producing new heterocyclic compounds as the pyrazines . Several factors including the composition of food matrix may affect pyrazine formation. Moreover, heating parameters such as temperature and time are probably the most influential factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with appropriate alcohols and amines under specific conditions. One common method includes the esterification of pyrazine-2-carboxylic acid followed by amidation with the desired amine. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-oxo-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide.
Reduction: Formation of N-(2-hydroxy-3-methoxy-2-methylpropyl)dihydropyrazine-2-carboxamide.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral and anticancer properties through molecular docking studies.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An antituberculosis agent with a similar pyrazine ring structure.
2-methoxy-3-(2-methylpropyl)pyrazine: A compound with similar substituents but lacking the carboxamide group.
Uniqueness
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an antiviral agent, particularly against hantavirus, sets it apart from other pyrazine derivatives .
Properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(15,7-16-2)6-13-9(14)8-5-11-3-4-12-8/h3-5,15H,6-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAJYZQNKQRZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=NC=CN=C1)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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